molecular formula C29H25FN2O5S B2654903 N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 865614-55-7

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2654903
CAS No.: 865614-55-7
M. Wt: 532.59
InChI Key: FCBSLDFEOJGLPJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide derivative featuring three key moieties:

  • 4-Fluorobenzenesulfonamide core: A sulfonamide group substituted with a fluorine atom at the para position, known to enhance metabolic stability and electron-withdrawing properties .
  • N-(4-Methoxyphenyl) group: A methoxy-substituted aromatic ring attached to the sulfonamide nitrogen, which may influence solubility and π-π stacking interactions .

This combination of substituents suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., crystal engineering).

Properties

IUPAC Name

N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN2O5S/c1-36-23-14-12-21(13-15-23)32(38(34,35)24-16-10-20(30)11-17-24)18-22(33)19-37-31-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29/h2-17,22,33H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBSLDFEOJGLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the fluorenylidene intermediate: This step involves the reaction of 9H-fluorene with an appropriate aldehyde or ketone under acidic or basic conditions to form the fluorenylidene moiety.

    Attachment of the hydroxypropyl group: The fluorenylidene intermediate is then reacted with an epoxide or a halohydrin to introduce the hydroxypropyl group.

    Introduction of the sulfonamide group: The hydroxypropyl-fluorenylidene intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluorenylidene moiety can be reduced to form a fluorenyl group.

    Substitution: The fluoro and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while reduction of the fluorenylidene moiety can produce a fluorenyl derivative.

Scientific Research Applications

Molecular Formula

  • Chemical Formula : C26H28N2O5S
  • Molecular Weight : 480.6 g/mol

Reaction Conditions

Common reagents and conditions used include:

  • Reagents : Methanesulfonyl chloride, hydroxypropyl halides.
  • Conditions : Controlled temperature and pH levels to optimize yield and purity.

Medicinal Chemistry

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Compounds similar to this have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that structural modifications can enhance these properties by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound's unique structure allows it to interact effectively with microbial targets, potentially leading to the development of new antimicrobial agents .

Case Study 1: Anticancer Research

In a study examining the anticancer properties of related compounds, researchers found that modifications in the fluorenylidene structure significantly increased the cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial activity of sulfonamide derivatives against various bacterial strains. Results indicated that compounds similar to this compound exhibited potent activity, suggesting potential for development as new antibiotics .

Mechanism of Action

The mechanism of action of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorenylidene moiety can interact with hydrophobic pockets in proteins. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on sulfonamide scaffolds, fluorenyl groups, and substituent effects.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Features Potential Implications Reference
Target Compound 4-Fluoro, 4-methoxyphenyl, fluorenylidene aminooxy-hydroxypropyl High steric bulk, dual aromatic systems (fluorene + benzene), polar hydroxy group Enhanced crystallinity; possible enzyme inhibition via sulfonamide and fluorenyl interactions
N-(3-{[(9H-Fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide 4-Methyl instead of 4-fluoro Reduced electronegativity at benzene ring; increased hydrophobicity Altered binding affinity compared to fluoro analog; potential solubility differences
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide with methoxyphenyl; no fluorenyl or hydroxypropyl Minimal steric hindrance; lower molecular weight Baseline for assessing contributions of fluorenyl and hydroxypropyl groups to activity/stability
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide 3-Methoxypropyl chain instead of fluorenylidene aminooxy-hydroxypropyl Flexible alkoxy chain; reduced aromaticity Improved solubility in polar solvents; weaker π-π interactions
N-(9H-Fluoren-2-ylsulfonyl)-N-methoxy-9H-fluorene-2-sulfonamide Fluorenyl attached via sulfonyl group Dual sulfonamide-fluorenyl architecture; no hydroxypropyl linker Distinct conformational rigidity; potential for asymmetric crystal packing

Electronic and Steric Effects

  • Fluorine vs. The methyl group may enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Methoxyphenyl vs. Smaller Substituents : The 4-methoxyphenyl group in the target compound and provides moderate steric bulk compared to smaller groups (e.g., 3-methoxypropyl in ), which could influence binding pocket accessibility in proteins.

Role of the Fluorenylidene Aminooxy Group

  • The fluorenylidene moiety introduces a rigid, planar aromatic system, likely enhancing crystallinity and stability, as seen in fluorenyl-protected intermediates in peptide synthesis .

Biological Activity

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H28N2O5S
  • Molecular Weight : 482.58 g/mol

The compound features a fluorenylidene moiety, which is known for its ability to interact with various biological targets. The presence of sulfonamide and methoxy groups enhances its solubility and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Fluorenone Derivative : This is achieved through condensation reactions involving 9-fluorenone and appropriate amines.
  • Thioether Formation : Introduction of thio groups is performed using thiol reagents.
  • Sulfonamide Coupling : Finally, the sulfonamide group is introduced through reaction with sulfonyl chlorides.

Antimicrobial Properties

Research indicates that fluorenone derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundZone of Inhibition (mm)
This compound18.5 (against E. coli)
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine19.4 (against S. aureus)

The biological activity can be quantified using the agar well diffusion method, where the zone of inhibition is measured.

The mechanism by which this compound exerts its antimicrobial effects likely involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The fluorenylidene moiety can interact with nucleic acids or proteins, leading to inhibition of essential cellular processes.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial efficacy of various fluorenone derivatives, including the target compound, against clinical isolates of E. coli and S. aureus. The results demonstrated that the fluorenone derivatives showed promising activity, with the target compound exhibiting a notable zone of inhibition.
  • Toxicity Assessment :
    • In vitro cytotoxicity assays were performed using human cell lines to assess the safety profile of the compound. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic use.

Q & A

Q. What are the recommended synthetic routes for preparing this sulfonamide derivative, and how can purity be ensured?

  • Methodological Answer : The compound’s synthesis likely involves sulfonamide coupling between a fluorenyl-protected amine intermediate and a fluorinated benzene sulfonyl chloride. Key steps include:
  • Protection of the amine group : Use 9H-fluorenylmethoxycarbonyl (Fmoc) groups to prevent unwanted side reactions .
  • Coupling : React the intermediate with 4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP).
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (≥95% purity threshold) and NMR (e.g., absence of residual solvents or unreacted intermediates) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the fluorenylidene, sulfonamide, and methoxyphenyl groups. For example, the fluorenyl protons typically appear as aromatic multiplets at 7.2–7.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-Ray Crystallography : Resolve the stereochemistry of the 2-hydroxypropyl chain and confirm intramolecular hydrogen bonding patterns (e.g., O–H···O/F interactions). Single-crystal analysis requires slow evaporation from DCM/hexane .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on structurally similar sulfonamides) .
  • Ventilation : Use fume hoods to minimize inhalation risks, as fluorenyl derivatives may release hazardous vapors upon decomposition.
  • Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent oxidation or hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly avoiding side products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry (1.1–1.5 eq sulfonyl chloride) to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS to detect dimers or sulfonic acid byproducts. If detected, introduce scavengers (e.g., polymer-bound amines) or adjust pH during workup .
  • Computational Modeling : Apply density functional theory (DFT) to predict reactive intermediates and transition states, guiding solvent selection (e.g., polar aprotic solvents stabilize charged intermediates) .

Q. How should researchers resolve contradictions in stability data (e.g., conflicting decomposition temperatures)?

  • Methodological Answer :
  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for new peaks indicating hydrolysis or oxidation.
  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across batches. Discrepancies may arise from residual solvents or polymorphic forms .
  • Isotopic Labeling : Use deuterated solvents in NMR to distinguish between thermal degradation and solvent interactions .

Q. What computational strategies can predict this compound’s reactivity in novel reactions (e.g., catalytic applications)?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to map potential reaction pathways. Focus on the sulfonamide’s nucleophilicity and the fluorenyl group’s steric effects .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts (e.g., cytochrome P450 for metabolic studies) to identify binding motifs.
  • Machine Learning : Train models on sulfonamide reactivity datasets to predict regioselectivity in substitution reactions .

Q. How can researchers assess ecological risks when toxicity data is unavailable?

  • Methodological Answer :
  • QSAR Modeling : Use Quantitative Structure-Activity Relationship tools (e.g., EPA’s ECOSAR) to estimate acute toxicity (LC50/EC50) based on structural analogs .
  • Microtox Assays : Test bacterial bioluminescence inhibition (Vibrio fischeri) as a proxy for aquatic toxicity.
  • Degradation Studies : Expose the compound to UV light or soil microbiota, then analyze metabolites via GC-MS .

Methodological Tables

Parameter Recommended Technique Evidence
Purity ValidationHPLC (C18 column, 254 nm)
Stereochemical ConfirmationSingle-crystal X-ray diffraction
Thermal StabilityTGA (10°C/min under N2)
Reaction OptimizationDoE with JMP or Minitab software
Toxicity PredictionECOSAR or OECD Toolbox

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